Cas no 2411287-62-0 (N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide)

N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z3687629804
- EN300-7560590
- N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide
- 2411287-62-0
-
- インチ: 1S/C13H12N2O2/c14-6-8-1-3-10-9(5-8)2-4-11(10)15-13(16)12-7-17-12/h1,3,5,11-12H,2,4,7H2,(H,15,16)
- InChIKey: HHFIOXOPXWQFRN-UHFFFAOYSA-N
- ほほえんだ: O1CC1C(NC1C2C=CC(C#N)=CC=2CC1)=O
計算された属性
- せいみつぶんしりょう: 228.089877630g/mol
- どういたいしつりょう: 228.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 65.4Ų
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560590-1.0g |
N-(5-cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide |
2411287-62-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamideに関する追加情報
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide: A Comprehensive Overview
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide, also known by its CAS number 2411287620, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyano group with an oxirane (epoxide) moiety, making it a versatile building block for various chemical reactions and applications.
The molecular structure of this compound is intriguing. The indenyl group, which is a bicyclic structure consisting of a benzene ring fused with a cyclopentene ring, serves as the core framework. The cyano group (-CN) is attached at the 5-position of the indenyl ring, while the oxirane (epoxide) group is connected via an amide linkage at the 1-position. This arrangement not only imparts stability to the molecule but also introduces reactivity at specific sites, making it amenable to further functionalization.
Recent studies have highlighted the potential of this compound in drug discovery and development. The epoxide group, known for its electrophilic reactivity, can undergo nucleophilic attacks by various biomolecules, making it a valuable intermediate in medicinal chemistry. Additionally, the indenyl ring's aromaticity and conjugation provide opportunities for tuning electronic properties, which is crucial in designing bioactive molecules with desired pharmacokinetic profiles.
In terms of synthesis, this compound can be prepared through a variety of methods. One common approach involves the reaction of an appropriate indene derivative with an epoxide-containing precursor under catalytic conditions. The use of transition metal catalysts has been shown to enhance reaction efficiency and selectivity, leading to high-yield syntheses. Researchers have also explored green chemistry approaches to minimize environmental impact during production.
The application of this compound extends beyond pharmaceuticals. Its unique structure makes it a promising candidate for use in advanced materials such as polymers and coatings. The epoxide group can act as a crosslinking agent, enhancing the mechanical properties of polymer matrices. Furthermore, the cyano group's ability to participate in hydrogen bonding can improve intermolecular interactions, leading to materials with enhanced thermal stability and durability.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the conjugation between the indenyl ring and the cyano group significantly influences the molecule's electronic distribution. This understanding has facilitated its application in organic electronics, where precise control over electronic properties is essential for device performance.
In terms of toxicity and environmental impact, studies indicate that this compound exhibits low toxicity under standard experimental conditions. However, further research is required to fully understand its long-term effects on ecosystems and human health. Regulatory agencies are increasingly emphasizing eco-friendly practices in chemical synthesis and application, which aligns with ongoing efforts to develop sustainable alternatives.
Looking ahead, the future of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide lies in its potential for diversification across multiple industries. Its structural versatility offers endless possibilities for innovation in drug development, materials science, and beyond. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play a pivotal role in advancing modern chemistry.
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